molecular formula C15H22N2O3S B4635417 N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4635417
M. Wt: 310.4 g/mol
InChI Key: FDOLIJLYEKUOEE-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is a complex organic compound featuring a sulfonamide group, a pyrrolidine ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the reaction of N,N-dimethyl-4-aminobenzenesulfonamide with 3-oxo-3-(pyrrolidin-1-yl)propanoic acid under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound to its targets. The ketone group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminobenzenesulfonamide: Lacks the pyrrolidine and ketone groups, making it less versatile in chemical reactions.

    3-Oxo-3-(pyrrolidin-1-yl)propanoic acid: Contains the pyrrolidine and ketone groups but lacks the sulfonamide functionality.

    N,N-Dimethyl-4-(3-hydroxypropyl)benzenesulfonamide: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

N,N-DIMETHYL-4-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide, pyrrolidine, and ketone groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(2)21(19,20)14-8-5-13(6-9-14)7-10-15(18)17-11-3-4-12-17/h5-6,8-9H,3-4,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOLIJLYEKUOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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